Maltose
Overview
Description
. It is a reducing sugar and is less sweet compared to sucrose. Maltose is naturally found in germinating grains and is a key intermediate in the digestion of starch . It was first discovered by Augustin-Pierre Dubrunfaut and later confirmed by Cornelius O’Sullivan in 1872 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltose can be synthesized through the enzymatic hydrolysis of starch. The enzyme diastase catalyzes the breakdown of starch into this compound . The reaction conditions typically involve maintaining a temperature of around 60°C and a pH of 5.5 to optimize enzyme activity .
Industrial Production Methods: In industrial settings, this compound is produced by treating starch with strong acids or enzymes. The process involves heating starch with hydrochloric acid or sulfuric acid, followed by neutralization and purification . Enzymatic methods are preferred due to their specificity and efficiency. The use of amylase enzymes, such as β-amylase, facilitates the conversion of starch into this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to maltobionic acid using oxidizing agents such as bromine water.
Common Reagents and Conditions:
Hydrolysis: Acid catalysts (e.g., hydrochloric acid) or enzymes (e.g., maltase) at temperatures around 60°C.
Oxidation: Bromine water at room temperature.
Reduction: Sodium borohydride in aqueous solution.
Major Products:
Hydrolysis: Glucose.
Oxidation: Maltobionic acid.
Reduction: Maltitol.
Scientific Research Applications
Maltose has a wide range of applications in scientific research:
Mechanism of Action
Maltose exerts its effects primarily through its hydrolysis into glucose by the enzyme maltase . This process occurs in the small intestine, where maltase breaks the α(1→4) glycosidic bond, releasing two glucose molecules . The glucose is then absorbed into the bloodstream and utilized by cells for energy production . The molecular targets involved in this process include the maltase enzyme and glucose transporters in the intestinal epithelium .
Comparison with Similar Compounds
Sucrose: Composed of glucose and fructose linked by an α(1→2) glycosidic bond.
Lactose: Composed of glucose and galactose linked by a β(1→4) glycosidic bond.
Isomaltose: Similar to this compound but with an α(1→6) glycosidic bond.
Uniqueness of this compound: this compound is unique in its specific glycosidic linkage (α(1→4)) and its role as an intermediate in starch digestion . Unlike sucrose, this compound is a reducing sugar, which means it has a free aldehyde group that can participate in redox reactions . Additionally, this compound is less sweet compared to sucrose and lactose, making it suitable for specific applications in the food industry .
Biological Activity
Maltose, a disaccharide composed of two glucose units linked by an α(1→4) bond, plays a significant role in various biological processes. This article explores the biological activity of this compound, highlighting its enzymatic interactions, transport mechanisms, effects on cellular processes, and implications in metabolic pathways.
1. Enzymatic Interactions
This compound is primarily metabolized by enzymes that facilitate its hydrolysis and phosphorylation. Key enzymes involved in this compound metabolism include:
- Maltase : Catalyzes the hydrolysis of this compound into two glucose molecules.
- Maltodextrin phosphorylase (MalP) : Involved in the phosphorolytic cleavage of maltodextrins, including this compound, producing glucose-1-phosphate (Glc1P) .
- Amylomaltase : An enzyme that can also process this compound and is crucial for starch degradation .
Table 1: Enzymatic Activity Related to this compound Metabolism
Enzyme | Function | Product |
---|---|---|
Maltase | Hydrolyzes this compound | Glucose |
MalP | Phosphorolytic cleavage of maltodextrins | Glucose-1-phosphate |
Amylomaltase | Processes this compound and starch | Glucose and oligosaccharides |
2. Transport Mechanisms
This compound transport into cells is mediated by specific transport systems. In Escherichia coli, the MalFGK2 transporter complex is essential for this compound uptake. The process involves:
- This compound-binding protein (MBP) : Binds this compound in the periplasm and facilitates its transport across the membrane by interacting with MalFGK2.
- ATP hydrolysis : The binding of this compound induces a conformational change in MBP, which stimulates ATP hydrolysis by MalFGK2, enabling the translocation of this compound into the cytoplasm .
Table 2: this compound Transport Mechanism
Component | Role |
---|---|
This compound-binding protein (MBP) | Binds this compound for transport |
MalFGK2 | Transports this compound across the membrane |
ATP | Provides energy for transport |
3. Effects on Cellular Processes
Recent studies have shown that high levels of intracellular this compound can lead to cell death in certain yeast strains, particularly those engineered for xylose fermentation. The accumulation of this compound induces a hypotonic-like stress response, which can be mitigated by osmolytes such as sorbitol. This suggests that excessive this compound uptake disrupts osmotic balance within cells .
Case Study 1: this compound-Induced Cell Death in Yeast
In a study involving Saccharomyces cerevisiae, researchers observed that strains lacking maltase enzymes exhibited enhanced growth inhibition when exposed to high levels of this compound. The deletion of all this compound transporters completely prevented this inhibition, indicating that this compound accumulation is detrimental to cell viability under certain conditions .
Case Study 2: Role of Maltodextrin Phosphorylase
Another study focused on Actinoplanes sp., which revealed that MalP not only acts on maltodextrins but also plays a role in glycogen metabolism. This dual functionality highlights the versatility of enzymes involved in sugar metabolism and their potential applications in biotechnology .
5. Implications for Metabolic Pathways
This compound serves as a crucial intermediate in carbohydrate metabolism. It is involved in:
- Starch degradation : this compound is produced during starch hydrolysis and subsequently utilized by various organisms for energy production.
- Glycogen metabolism : The ability of certain enzymes to process both glycogen and maltodextrins illustrates the interconnectedness of carbohydrate metabolic pathways.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-QUYVBRFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Record name | maltose | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Maltose | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318570 | |
Record name | beta-Maltose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS] | |
Record name | Maltose | |
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CAS No. |
133-99-3, 69-79-4 | |
Record name | β-Maltose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-99-3 | |
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Record name | beta-Maltose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | maltose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Maltose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maltose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .BETA.-MALTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4B6462NGR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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